molecular formula C24H21ClN2O2S B11676295 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B11676295
M. Wt: 437.0 g/mol
InChI Key: QDOSJMDYHXKNRE-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a benzothiazole core linked to a substituted phenoxy group. Its structure comprises:

  • A 6-methyl-1,3-benzothiazol-2-yl moiety attached to a phenyl ring via an acetamide bridge.
  • A 4-chloro-3,5-dimethylphenoxy group connected to the acetamide’s carbonyl carbon.

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21ClN2O2S/c1-14-4-9-20-21(10-14)30-24(27-20)17-5-7-18(8-6-17)26-22(28)13-29-19-11-15(2)23(25)16(3)12-19/h4-12H,13H2,1-3H3,(H,26,28)

InChI Key

QDOSJMDYHXKNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Synthesis of 6-methyl-1,3-benzothiazole: This involves the cyclization of o-aminothiophenol with acetic acid and formaldehyde.

    Coupling Reaction: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with 6-methyl-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below contrasts key structural features and implications:

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Benzothiazole + phenoxy-acetamide 6-methyl (benzothiazole); 4-chloro-3,5-dimethyl (phenoxy) Enhanced π-stacking (benzothiazole); lipophilicity/auxin mimicry (phenoxy)
Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide; ) Pyridine + phenoxy-acetamide 4-methyl (pyridine); 4-chloro-3,5-dimethyl (phenoxy) Auxin agonist activity; pyridine may reduce metabolic stability vs. benzothiazole
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () Benzothiazole + phenyl-acetamide 6-ethoxy (benzothiazole); 4-chloro (phenyl) Ethoxy increases lipophilicity but may lower solubility; chloro-phenyl enhances halogen bonding
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () Benzothiazole + phenyl-acetamide 4-chloro (benzothiazole); 3-methyl (phenyl) Chloro-substituted benzothiazole improves crystallinity; methyl-phenyl aids in π-π stacking

Biological Activity

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic compound with potential biological activity. Its structure suggests interactions with various biological targets, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN2O2S, and it features a complex structure that includes a chlorinated phenoxy group and a benzothiazole moiety. The presence of these functional groups suggests potential for diverse biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown inhibition of cell proliferation in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism often involves apoptosis induction or cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
HCT-11615.8Cell cycle arrest

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that similar compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The benzothiazole moiety is particularly noted for its role in enhancing antimicrobial activity.

Case Studies

  • Case Study on Anticancer Activity
    A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzothiazole derivatives. The study found that compounds with structural similarities to 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 10 µM .
  • Toxicological Assessment
    A toxicological study assessed the safety profile of related compounds. Results indicated that at lower concentrations (below 50 µM), no significant cytotoxic effects were observed on normal human fibroblast cells, suggesting a favorable therapeutic index .

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